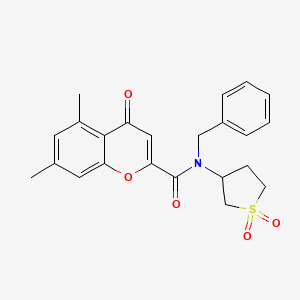![molecular formula C21H24ClN2O4P B11410567 Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11410567.png)
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biologically active compounds
Preparation Methods
The synthesis of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursorThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Scientific Research Applications
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by blocking the active sites or altering their conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate: This compound has a similar structure but differs in the position of the chlorophenyl group.
Diethyl (4-methoxyphenyl)amino(phenyl)methylphosphonate: This compound contains a methoxy group instead of a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClN2O4P |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24ClN2O4P/c1-4-26-29(25,27-5-2)21-20(23-14-17-8-6-7-9-18(17)22)28-19(24-21)16-12-10-15(3)11-13-16/h6-13,23H,4-5,14H2,1-3H3 |
InChI Key |
QLCXOLZCYAEAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B11410484.png)
![N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11410490.png)

![2-Methylpropyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11410507.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11410508.png)
![7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410511.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11410515.png)
![3-(4-ethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410526.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410527.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410532.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11410539.png)
![8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11410540.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11410541.png)
![N-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11410547.png)
